molecular formula C6H7ClN2O3 B13098544 2-Chloro-4,6-dimethoxypyrimidin-5-ol

2-Chloro-4,6-dimethoxypyrimidin-5-ol

Cat. No.: B13098544
M. Wt: 190.58 g/mol
InChI Key: KTFOFDBMYUIVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4,6-dimethoxypyrimidin-5-ol (CAS 1205687-26-8) is a chemical compound with the molecular formula C6H7ClN2O3 and a molecular weight of 190.58 . It is offered for research applications and requires cold-chain transportation . Specific Research Applications & Value: This compound serves as a versatile building block in organic synthesis. Its specific research applications and mechanism of action are areas of active investigation and are not yet fully characterized. Researchers are exploring its potential use in developing novel substances. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

Molecular Formula

C6H7ClN2O3

Molecular Weight

190.58 g/mol

IUPAC Name

2-chloro-4,6-dimethoxypyrimidin-5-ol

InChI

InChI=1S/C6H7ClN2O3/c1-11-4-3(10)5(12-2)9-6(7)8-4/h10H,1-2H3

InChI Key

KTFOFDBMYUIVTG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC(=N1)Cl)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-4,6-dimethoxypyrimidin-5-ol typically involves a series of reactions starting from readily available precursors. One common method involves the salifying reaction, cyanamide reaction, and condensation reaction. The process begins with the salifying reaction to obtain dimethyl propylene diimine dihydrochloride, followed by a cyanamide reaction to generate 3-amino-3-methoxy-N-cyano-2-propane imine. Finally, a condensation reaction under the action of a catalyst yields this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of composite solvents such as dimethyl formamide, dimethyl sulfoxide, and petroleum ether is common to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethoxypyrimidin-5-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide and potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are used.

    Condensation Reactions: Catalysts like Lewis acids are employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-4,6-dimethoxypyrimidin-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethoxypyrimidin-5-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Amino Groups: The chlorine atom in this compound facilitates nucleophilic substitution reactions (e.g., with amines or thiols), whereas the amino group in 2-amino-4,6-dichloro-5-methoxypyrimidine enhances its role as a building block for heterocyclic pharmaceuticals .
  • Planarity and Crystallography : 4,6-Dichloro-5-methoxypyrimidine exhibits near-planar geometry (r.m.s. deviation = 0.013 Å), with short Cl–N contacts (3.094–3.100 Å) stabilizing its crystal lattice. In contrast, the hydroxyl group in this compound may disrupt planarity, affecting packing efficiency .

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